molecular formula C13H12FNO2S B14850332 Ethyl 4-(3-fluoro-5-methylphenyl)thiazole-2-carboxylate

Ethyl 4-(3-fluoro-5-methylphenyl)thiazole-2-carboxylate

Katalognummer: B14850332
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: FFZCVKGVCXMAMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of Fluoro and Methyl Groups: The 3-fluoro-5-methyl-phenyl group can be introduced via a Suzuki coupling reaction using 3-fluoro-5-methylphenylboronic acid and a suitable halogenated thiazole derivative.

    Esterification: The carboxylic acid group on the thiazole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(3-fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoro-5-methylphenylboronic acid
  • 3-Fluoro-5-methylbenzeneboronic acid
  • 3-Fluoro-5-methoxyphenylboronic acid

Uniqueness

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is unique due to its specific combination of a thiazole ring with a fluoro and methyl-substituted phenyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C13H12FNO2S

Molekulargewicht

265.31 g/mol

IUPAC-Name

ethyl 4-(3-fluoro-5-methylphenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C13H12FNO2S/c1-3-17-13(16)12-15-11(7-18-12)9-4-8(2)5-10(14)6-9/h4-7H,3H2,1-2H3

InChI-Schlüssel

FFZCVKGVCXMAMN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC(=C2)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.